Lipophilicity and Ionization Profile: A Quantitative Comparison with the Unsubstituted Analog
The presence of the 4-ethyl substituent in the target compound is predicted to increase lipophilicity and alter the acid-base character compared to the unsubstituted analog, 5-amino-2-hydroxybiphenyl. While direct experimental pKa data for both compounds under identical conditions are not available, the predicted pKa of the target compound is 10.00±0.48 . In contrast, the reported pKa for the related compound 5-amino-2-hydroxybiphenyl is approximately 9.8 . This difference, though modest, can impact the compound's ionization state at physiological pH, influencing membrane permeability and binding interactions [1].
| Evidence Dimension | Predicted pKa |
|---|---|
| Target Compound Data | 10.00±0.48 |
| Comparator Or Baseline | 5-amino-2-hydroxybiphenyl: ~9.8 |
| Quantified Difference | Approximately +0.2 pKa units |
| Conditions | Predicted values (ACD/Labs Percepta) |
Why This Matters
A higher pKa suggests a lower fraction of the compound will be ionized at physiological pH, potentially leading to improved passive membrane permeability and altered pharmacokinetic behavior compared to the non-ethylated analog.
- [1] Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. View Source
